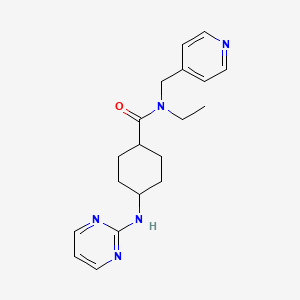![molecular formula C13H17N3O3 B7346089 (2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7346089.png)
(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide, also known as JNJ-39729209, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Mecanismo De Acción
(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide works by inhibiting the activity of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is responsible for the degradation of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting 15-PGDH, this compound increases the levels of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It is also highly selective for 15-PGDH, reducing the potential for off-target effects. However, this compound has some limitations. It has low solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for the study of (2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide. One area of research is the development of more effective formulations of the drug that improve its solubility and bioavailability. Another area of research is the exploration of this compound as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Métodos De Síntesis
(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC. The synthesis method involves the reaction of 2-pyridinemethanol with 2-(tert-butoxycarbonyl)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, followed by deprotection of the tert-butoxycarbonyl group to yield this compound.
Propiedades
IUPAC Name |
(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-16-10(6-7-12(16)17)13(18)14-8-9-4-3-5-11(15-9)19-2/h3-5,10H,6-8H2,1-2H3,(H,14,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWPCGPEIBGYQS-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NCC2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NCC2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-2-[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7346010.png)
![7-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7346012.png)
![5-[(2S)-1-[(1-pentan-3-ylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346017.png)
![4-methoxy-2-methyl-6-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7346019.png)
![2-methoxy-4-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7346022.png)
![3-(1,5-dimethylpyrazol-4-yl)-5-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7346030.png)
![3-[[(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholin-4-yl]methyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B7346037.png)
![4-chloro-3-[[(2S)-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B7346044.png)
![5-[(2S)-1-[(3-propoxyphenyl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346059.png)
![(3S,4R)-N,N-dimethyl-1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346080.png)
![(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
